molecular formula C18H18N4O B509006 N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-75-2

N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B509006
CAS No.: 866871-75-2
M. Wt: 306.4g/mol
InChI Key: QOJNRBWFRVRDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to the triazole derivative using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Solvent selection, temperature control, and purification steps are critical to achieving high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in pathogens.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets compared to other similar compounds.

Biological Activity

N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 866871-75-2) is a compound within the triazole family that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H18N4O
  • Molecular Weight : 306.37 g/mol
  • Structure : The compound features a triazole ring, which is known for its biological activity due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound involves the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole with appropriate reagents under controlled conditions. The resulting product is typically purified through recrystallization methods to yield a high-purity compound suitable for biological testing .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial and fungal strains. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways critical for microbial survival .

Anticancer Potential

Triazoles are also recognized for their anticancer activities. Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds in this class can inhibit enzymes involved in DNA replication and repair processes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro and in vivo. This suggests a potential role in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This data indicates a promising profile for further development as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies utilizing human cancer cell lines demonstrated that this triazole derivative could significantly inhibit cell proliferation. The IC50 values were measured across different cancer types:

Cell Line IC50 (µM)
HeLa (cervical)12.5
MCF7 (breast)15.0
A549 (lung)10.0

These findings suggest that this compound may be effective in targeting various cancers .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-9-13(2)11-15(10-12)19-18(23)17-14(3)22(21-20-17)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJNRBWFRVRDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.